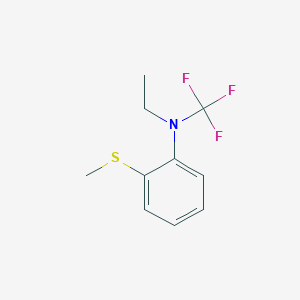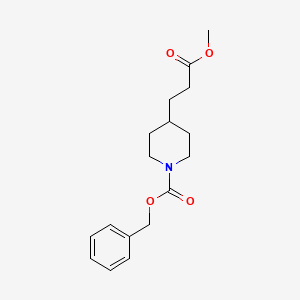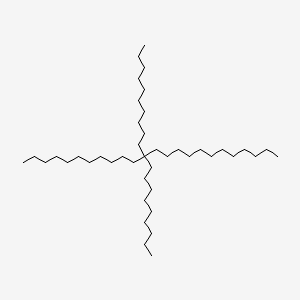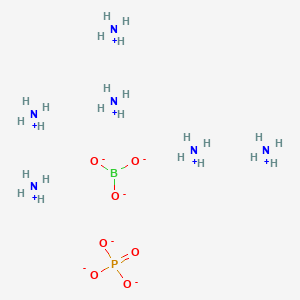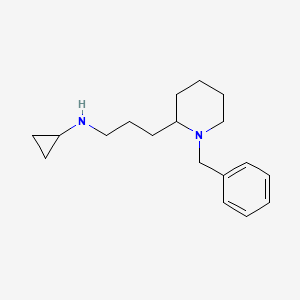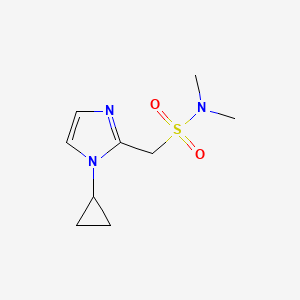
1-(1-cyclopropyl-1H-imidazol-2-yl)-N,N-dimethylmethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Cyclopropyl-1H-imidazol-2-yl)-N,N-dimethylmethanesulfonamide is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound features a cyclopropyl group attached to an imidazole ring, which is further connected to a dimethylmethanesulfonamide moiety. The combination of these functional groups imparts distinct chemical and biological characteristics to the compound.
Métodos De Preparación
The synthesis of 1-(1-cyclopropyl-1H-imidazol-2-yl)-N,N-dimethylmethanesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: Starting from a suitable precursor, the imidazole ring is synthesized through cyclization reactions.
Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced via cyclopropanation reactions, often using reagents like diazomethane.
Attachment of the Dimethylmethanesulfonamide Moiety: This step involves sulfonylation reactions, where the dimethylmethanesulfonamide group is attached to the imidazole ring.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions.
Análisis De Reacciones Químicas
1-(1-Cyclopropyl-1H-imidazol-2-yl)-N,N-dimethylmethanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the sulfonamide group, forming new derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed.
Aplicaciones Científicas De Investigación
1-(1-Cyclopropyl-1H-imidazol-2-yl)-N,N-dimethylmethanesulfonamide has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(1-cyclopropyl-1H-imidazol-2-yl)-N,N-dimethylmethanesulfonamide involves its interaction with specific molecular targets. The imidazole ring can bind to enzymes and receptors, modulating their activity. The cyclopropyl group may enhance the compound’s binding affinity and stability, while the sulfonamide moiety can participate in hydrogen bonding and electrostatic interactions. These interactions collectively contribute to the compound’s biological effects.
Comparación Con Compuestos Similares
1-(1-Cyclopropyl-1H-imidazol-2-yl)-N,N-dimethylmethanesulfonamide can be compared with other similar compounds, such as:
1-(1-Cyclopropyl-1H-imidazol-2-yl)methanol: This compound lacks the dimethylmethanesulfonamide group, resulting in different chemical and biological properties.
1-(1-Cyclopropyl-1H-imidazol-2-yl)methanamine:
1-(1-Cyclopropyl-1H-imidazol-2-yl)ethanol: The ethanol group provides different solubility and reactivity characteristics compared to the sulfonamide group.
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical reactivity and potential biological activities.
Propiedades
Fórmula molecular |
C9H15N3O2S |
|---|---|
Peso molecular |
229.30 g/mol |
Nombre IUPAC |
1-(1-cyclopropylimidazol-2-yl)-N,N-dimethylmethanesulfonamide |
InChI |
InChI=1S/C9H15N3O2S/c1-11(2)15(13,14)7-9-10-5-6-12(9)8-3-4-8/h5-6,8H,3-4,7H2,1-2H3 |
Clave InChI |
BUYFBKPLEXDLDM-UHFFFAOYSA-N |
SMILES canónico |
CN(C)S(=O)(=O)CC1=NC=CN1C2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[1,1'-Bicyclopropyl]-2-octanoic acid, 2'-hexyl-, methyl ester](/img/structure/B13960060.png)
![2-(2-Amino-6-azaspiro[3.4]octan-6-yl)ethanol](/img/structure/B13960061.png)

